![molecular formula C21H24N2O3 B14292035 Bis[4-(morpholin-4-yl)phenyl]methanone CAS No. 115043-23-7](/img/structure/B14292035.png)
Bis[4-(morpholin-4-yl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[4-(morpholin-4-yl)phenyl]methanone is a chemical compound with the molecular formula C24H32N2O2 It is characterized by the presence of two morpholine rings attached to a central methanone group
Vorbereitungsmethoden
The synthesis of Bis[4-(morpholin-4-yl)phenyl]methanone typically involves the reaction of 4-morpholinylphenyl derivatives with appropriate reagents under controlled conditions. One common method involves the use of 4-morpholinylphenyl ketones, which are reacted with suitable electrophiles to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Bis[4-(morpholin-4-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis[4-(morpholin-4-yl)phenyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various materials and chemicals
Wirkmechanismus
The mechanism of action of Bis[4-(morpholin-4-yl)phenyl]methanone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), which are involved in the degradation of endocannabinoids . This inhibition can lead to increased levels of endocannabinoids, which have various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Bis[4-(morpholin-4-yl)phenyl]methanone can be compared with other similar compounds, such as:
DNA-PK Inhibitor V: This compound also contains a morpholine ring and is used as an inhibitor of DNA-dependent protein kinase.
Methanone, bis[4-(diethylamino)phenyl]:
The uniqueness of this compound lies in its specific structure and the presence of two morpholine rings, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
115043-23-7 |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
bis(4-morpholin-4-ylphenyl)methanone |
InChI |
InChI=1S/C21H24N2O3/c24-21(17-1-5-19(6-2-17)22-9-13-25-14-10-22)18-3-7-20(8-4-18)23-11-15-26-16-12-23/h1-8H,9-16H2 |
InChI-Schlüssel |
ASRXUFOOVGGBFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
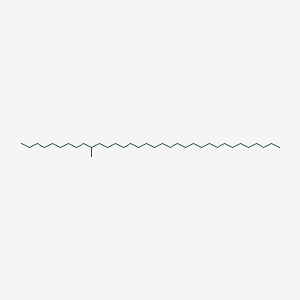
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
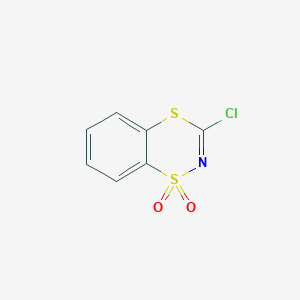
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
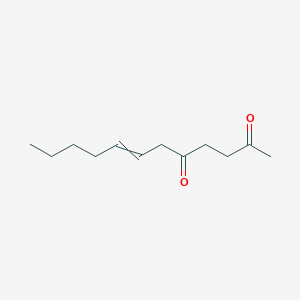
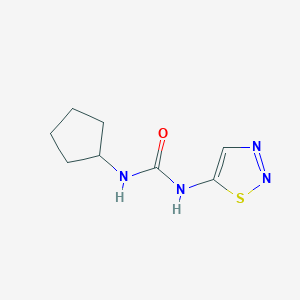
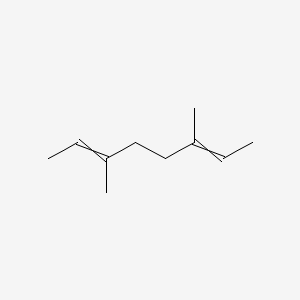
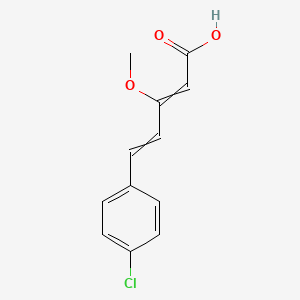
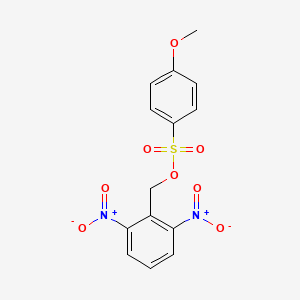
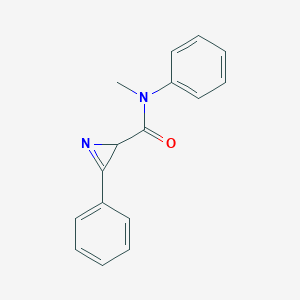
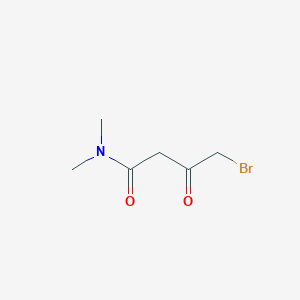
![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)

